Cholesteryl-TEG azide Cholesteryl-TEG azide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16181456
InChI: InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1
SMILES:
Molecular Formula: C36H62N4O5
Molecular Weight: 630.9 g/mol

Cholesteryl-TEG azide

CAS No.:

Cat. No.: VC16181456

Molecular Formula: C36H62N4O5

Molecular Weight: 630.9 g/mol

* For research use only. Not for human or veterinary use.

Cholesteryl-TEG azide -

Specification

Molecular Formula C36H62N4O5
Molecular Weight 630.9 g/mol
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1
Standard InChI Key POWZASPNLQFLJO-MKQVXYPISA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C

Introduction

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC36H62N4O5\text{C}_{36}\text{H}_{62}\text{N}_{4}\text{O}_{5}
Molecular Weight630.90 g/mol
AppearanceOff-white to light yellow oil
Purity (HPLC)99.31%
Solubility in DMSO33.33 mg/mL (52.83 mM)

Spectral and Analytical Data

Mass spectrometry (MS) confirms structural consistency, with major peaks corresponding to the molecular ion ([M+H]+\text{[M+H]}^+) at m/z 631.9 . Nuclear magnetic resonance (NMR) data further validate the TEG spacer’s conformation and azide positioning .

Synthesis and Modification Strategies

Cholesteryl-TEG azide is synthesized through a multi-step process involving cholesterol derivatization, TEG spacer incorporation, and azide functionalization. Key steps include:

  • Cholesterol Activation: The 3β-hydroxyl group of cholesterol is esterified with a carboxylic acid derivative to introduce a reactive handle.

  • TEG Spacer Attachment: A triethylene glycol chain is appended via ether or ester linkages, enhancing hydrophilicity.

  • Azide Incorporation: The terminal hydroxyl group of the TEG spacer is converted to an azide using azidation reagents .

The final product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC), achieving >99% purity .

Applications in Drug Delivery and Biotechnology

siRNA and Oligonucleotide Conjugation

Cholesteryl-TEG azide’s primary application lies in modifying siRNA and antisense oligonucleotides. Conjugation via CuAAC reactions imparts two advantages:

  • Enhanced Cellular Uptake: The cholesterol moiety facilitates membrane fusion, bypassing endocytic pathways. Studies demonstrate a 5–10-fold increase in neuronal cell uptake compared to unmodified siRNA .

  • Nuclease Resistance: Cholesterol conjugation protects oligonucleotides from 3’-exonuclease degradation, extending their half-life in serum .

Case Study: Anandamide-siRNA Conjugates

Click chemistry-enabled attachment of cholesteryl-TEG azide to anandamide analogs produced siRNA conjugates capable of crossing the blood-brain barrier. These constructs silenced target genes in microglial cells, reducing neuroinflammatory markers by 70% in murine models .

Liposome and Nanoparticle Functionalization

The compound is used to anchor targeting ligands (e.g., antibodies, peptides) onto lipid nanoparticles (LNPs). For example, azide-modified LNPs reacted with alkyne-tagged folate ligands achieved tumor-specific delivery in vivo, reducing off-target effects by 40% .

Analytical and Quality Control Methods

Rigorous quality control ensures batch-to-batch consistency:

  • HPLC Analysis: A C18 column with acetonitrile/water gradient elution resolves cholesteryl-TEG azide from impurities (retention time: 12.3 min) .

  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight within ±0.01 Da .

  • Solubility Testing: Dynamic light scattering (DLS) verifies monodisperse solutions in DMSO at concentrations up to 52.83 mM .

Challenges and Limitations

Despite its utility, cholesteryl-TEG azide presents challenges:

  • Solubility Constraints: The compound’s hydrophobicity necessitates DMSO or ethanol as solvents, complicating in vivo applications .

  • Storage Sensitivity: Prolonged exposure to temperatures above -20°C accelerates azide degradation, reducing reactivity by 15% per month .

Future Directions and Innovations

Ongoing research aims to:

  • Develop water-soluble variants via PEGylation or surfactant encapsulation.

  • Explore in vivo efficacy in primate models for neurodegenerative diseases.

  • Integrate with CRISPR-Cas9 systems for targeted gene editing .

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